molecular formula C14H10 B1204595 Diphenylacetylene CAS No. 501-65-5

Diphenylacetylene

Cat. No. B1204595
M. Wt: 178.23 g/mol
InChI Key: JRXXLCKWQFKACW-UHFFFAOYSA-N
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Patent
US08993470B2

Procedure details

In a dry 10 mL Schlenk-tube, which has been flooded with argon, [Mo(≡N)(OSiPh3)3(phen)].0.5 toluene (58.8.0 μmol, 68.3 mg) and dried CuCl2 (58.8 μmol, 7.9 mg) were suspended in 2.5 mL of toluene. After addition of 1-phenyl-1-propine (588 μmol, 68.3 mg), the reaction solution was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column (2 cm). The filtrate was concentrated and the residue was purified by column chromatography (hexane). 41.0 mg of tolane (78%) were isolated as a white solid, the spectroscopic and analytical data of which were identical to those of a commercial sample. M.p.=59-61° C.
[Compound]
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
7.9 mg
Type
reactant
Reaction Step One
Quantity
68.3 mg
Type
solvent
Reaction Step One
Quantity
68.3 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1(C)C=CC=CC=1>[C:1]1([C:7]#[C:8][C:9]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CuCl2
Quantity
7.9 mg
Type
reactant
Smiles
Name
Quantity
68.3 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
68.3 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Step Three
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 24 h at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
after cooling over a short silica gel column (2 cm)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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